![molecular formula C18H19N3S B5553469 4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5553469.png)

4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

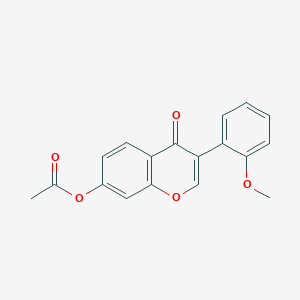

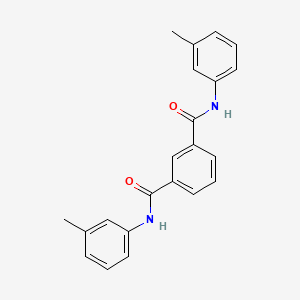

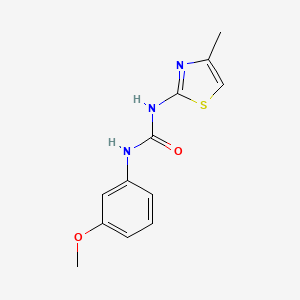

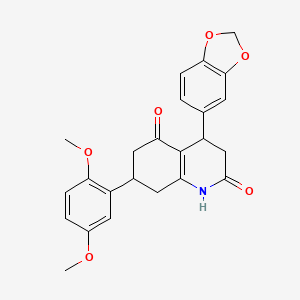

4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine is a compound that belongs to the thieno[2,3-d]pyrimidine family, a class known for its diverse chemical reactions and significant biological activities. This compound, like its relatives, showcases a range of physical and chemical properties that make it an interesting subject of study in materials science and potentially in pharmacology, although the focus here excludes drug use and dosage.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multistep chemical reactions, starting from basic building blocks to form the core structure. For instance, a study by Ishikawa and Yamaguchi (1980) describes a method for synthesizing 2-amino-4-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine derivatives, which might offer insights into similar synthetic pathways for 4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine (Ishikawa & Yamaguchi, 1980).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives, including 4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine, can be studied using spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques help in elucidating the arrangement of atoms and the geometry of the molecule. An example is the study by Mohan et al. (2003), which discusses the crystal and molecular structures of related pyrimidinethione derivatives (Mohan et al., 2003).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidine derivatives participate in various chemical reactions, such as cycloadditions, substitutions, and transformations that can modify the core structure or add functional groups to the molecule. The reactivity can be influenced by substituents on the thieno[2,3-d]pyrimidine core, as described in the synthesis of pyrimido[4,5-d]pyrimidine derivatives by Prajapati and Thakur (2005), which showcases the versatility of these compounds in chemical synthesis (Prajapati & Thakur, 2005).

科学的研究の応用

Nonlinear Optics (NLO) Applications

The structural parameters and electronic properties of thiopyrimidine derivatives, including those similar to 4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine, have been extensively studied for their promising applications in nonlinear optics (NLO) and medicine. These compounds exhibit significant NLO properties, making them candidates for optoelectronic high-tech applications. The study by Hussain et al. (2020) conducted a comparative analysis using density functional theory (DFT) and time-dependent DFT (TDDFT), revealing the considerable NLO character of these molecules, which suggests their potential for advanced optoelectronic devices (Hussain et al., 2020).

Antimicrobial Activities

Several studies have synthesized and evaluated the antimicrobial activities of pyrimidine derivatives. For instance, Behalo (2008) reported on the synthesis of novel pyrido[2,3-d]pyrimidine systems and their antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (Behalo, 2008). Similarly, Goudgaon and Sheshikant (2013) focused on synthesizing C6 substituted pyrimidine analogs, showing good antifungal activity, indicating their value in antifungal drug development (Goudgaon & Sheshikant, 2013).

Drug Design and Biological Activity

The pyrimidine nucleus is a key component in medicinal chemistry, with various derivatives showing significant therapeutic potentials. For instance, Karati (2022) discussed the synthesis of 4-amino-2-methyl-6-phenylpyrimidine-5-carbonitrile derivatives and their antibacterial, antifungal, and antiviral activities due to the presence of azomethine groups. This underscores the versatility of pyrimidine derivatives in drug design and pharmaceutical applications (Karati, 2022).

作用機序

While the specific mechanism of action for “4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine” is not mentioned in the search results, pyrimidines in general have been known to exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

将来の方向性

Research in the field of pyrimidines is ongoing, with numerous methods for the synthesis of pyrimidines being described . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents have also been given . This could potentially include the development of “4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine” derivatives with enhanced anti-inflammatory activities and minimum toxicity .

特性

IUPAC Name |

4-(azepan-1-yl)-6-phenylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3S/c1-2-7-11-21(10-6-1)17-15-12-16(14-8-4-3-5-9-14)22-18(15)20-13-19-17/h3-5,8-9,12-13H,1-2,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZFBLXSBSPLSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5553392.png)

![[5-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5553426.png)

![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5553433.png)

![N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5553456.png)

![2-methyl-6-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B5553464.png)

![5-ethyl-2,3-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5553465.png)

![2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5553475.png)

![5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5553482.png)

![2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5553490.png)

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B5553502.png)